![molecular formula C16H14N4O3 B2376072 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886897-50-3](/img/structure/B2376072.png)
2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the class of pyrido[1,2-a]pyrimidines. This compound features a pyridine ring, a pyrimidine ring, and a carboxamide group, making it a potential candidate for various scientific and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of catalysts to improve reaction efficiency and yield is common, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carbonyl group can be reduced to a hydroxyl group.
Substitution: : The pyridine or pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides or amines.
Major Products Formed
Oxidation: : Formation of 2-oxo derivatives.
Reduction: : Formation of 2-hydroxy derivatives.
Substitution: : Formation of various substituted pyrido[1,2-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating derivatives with potential biological activity.
Biology
The biological applications of this compound include its use as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound may be explored for its pharmacological properties. It could be used in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
Wirkmechanismus
The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved would depend on the biological context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
2-Hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Uniqueness
The uniqueness of 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific structural features, such as the presence of the methyl group at the 8th position and the pyridin-4-ylmethyl group. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)pyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-10-4-7-20-12(8-10)19-15(22)13(16(20)23)14(21)18-9-11-2-5-17-6-3-11/h2-8,22H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWKFOKCLMVMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=NC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
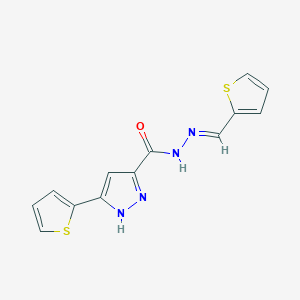
![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)
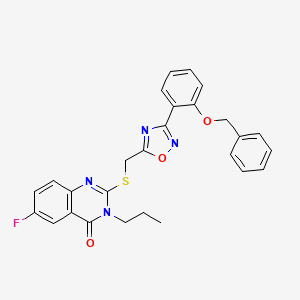
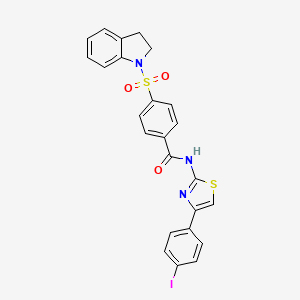
![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2376001.png)
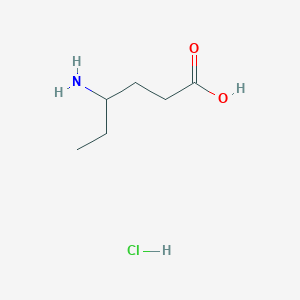
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2376003.png)
![N-[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376007.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2376008.png)
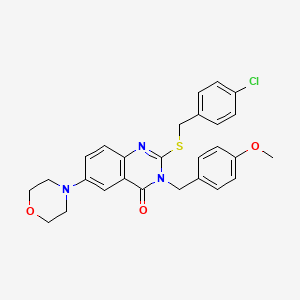
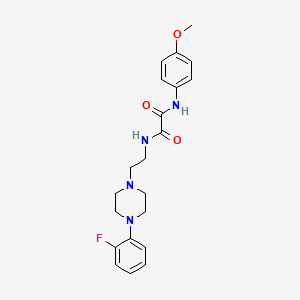
![N-[(2-Cyclopropyl-1-methylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2376011.png)
